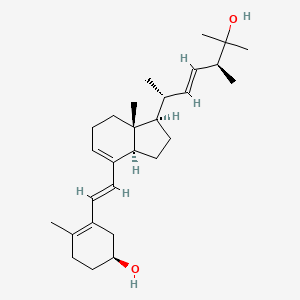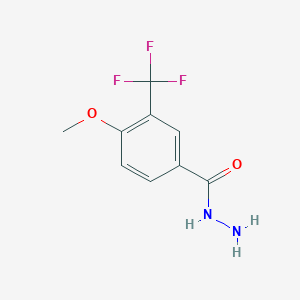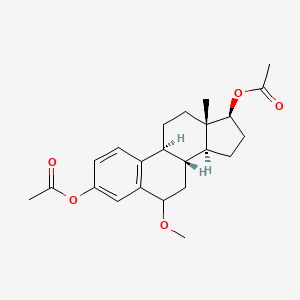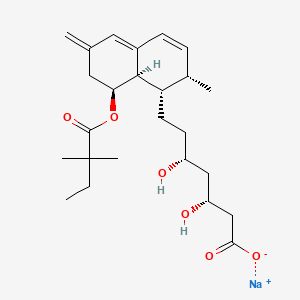
6'-Exomethylene Simvastatin Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Exomethylene Simvastatin Acid Sodium Salt is a derivative of Simvastatin, a widely used lipid-lowering agent. This compound is the acid form of 6’-Exomethylene Simvastatin, a metabolite of Simvastatin. It has a molecular formula of C25H37NaO6 and a molecular weight of 456.55
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Exomethylene Simvastatin Acid Sodium Salt involves the conversion of Simvastatin to its exomethylene derivative. The process typically includes the use of specific reagents and controlled reaction conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of 6’-Exomethylene Simvastatin Acid Sodium Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
6’-Exomethylene Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 6’-Exomethylene Simvastatin Acid Sodium Salt include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of 6’-Exomethylene Simvastatin Acid Sodium Salt include various metabolites such as monohydroxy and dihydrodiol derivatives .
Aplicaciones Científicas De Investigación
6’-Exomethylene Simvastatin Acid Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in lipid-lowering and cardiovascular treatments.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 6’-Exomethylene Simvastatin Acid Sodium Salt involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body . The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6’-Exomethylene Simvastatin Acid Sodium Salt include:
Simvastatin: The parent compound, widely used as a lipid-lowering agent.
Lovastatin: Another statin with similar lipid-lowering properties.
Atorvastatin: A potent statin used for managing cholesterol levels.
Uniqueness
6’-Exomethylene Simvastatin Acid Sodium Salt is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other statins. Its exomethylene group and sodium salt form may influence its solubility, bioavailability, and metabolic profile .
Propiedades
Fórmula molecular |
C25H37NaO6 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2-methyl-6-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H38O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,16,18-21,23,26-27H,2,6,9-10,12-14H2,1,3-5H3,(H,28,29);/q;+1/p-1/t16-,18+,19+,20-,21-,23-;/m0./s1 |
Clave InChI |
WWMPCNNKBVKGMO-GVVNIZFTSA-M |
SMILES isomérico |
CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] |
SMILES canónico |
CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


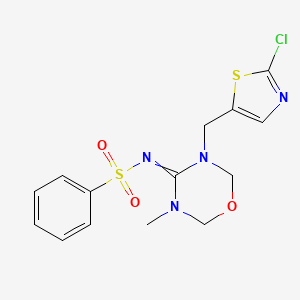
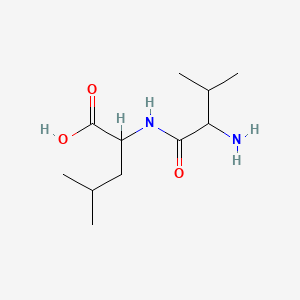
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
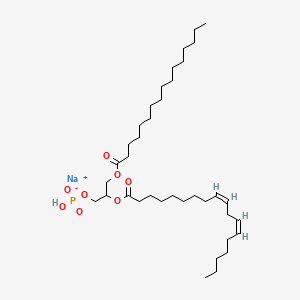
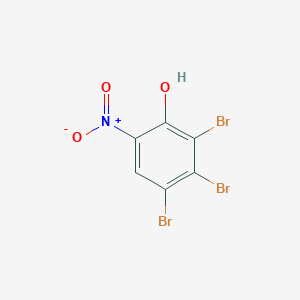
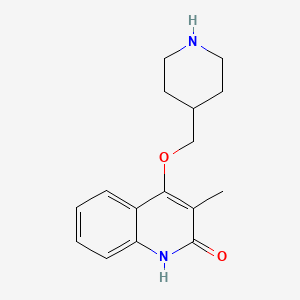
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)

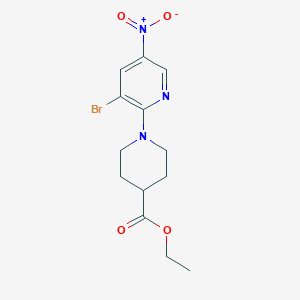
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
